

An In-depth Technical Guide to Cefacetrile-13C3: Chemical Properties and Structure

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Compound of Interest

Compound Name: Cefacetrile-13C3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **Cefacetrile-13C3**, an isotopically labeled analog of the first-generation cephalosporin antibiotic, Cefacetrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

Core Chemical Properties

Cefacetrile-13C3 is a stable isotope-labeled version of Cefacetrile, where three carbon atoms in the cyanoacetyl group have been replaced with Carbon-13 isotopes.^{[1][2]} This labeling makes it a suitable internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of Cefacetrile in biological matrices.^[2]

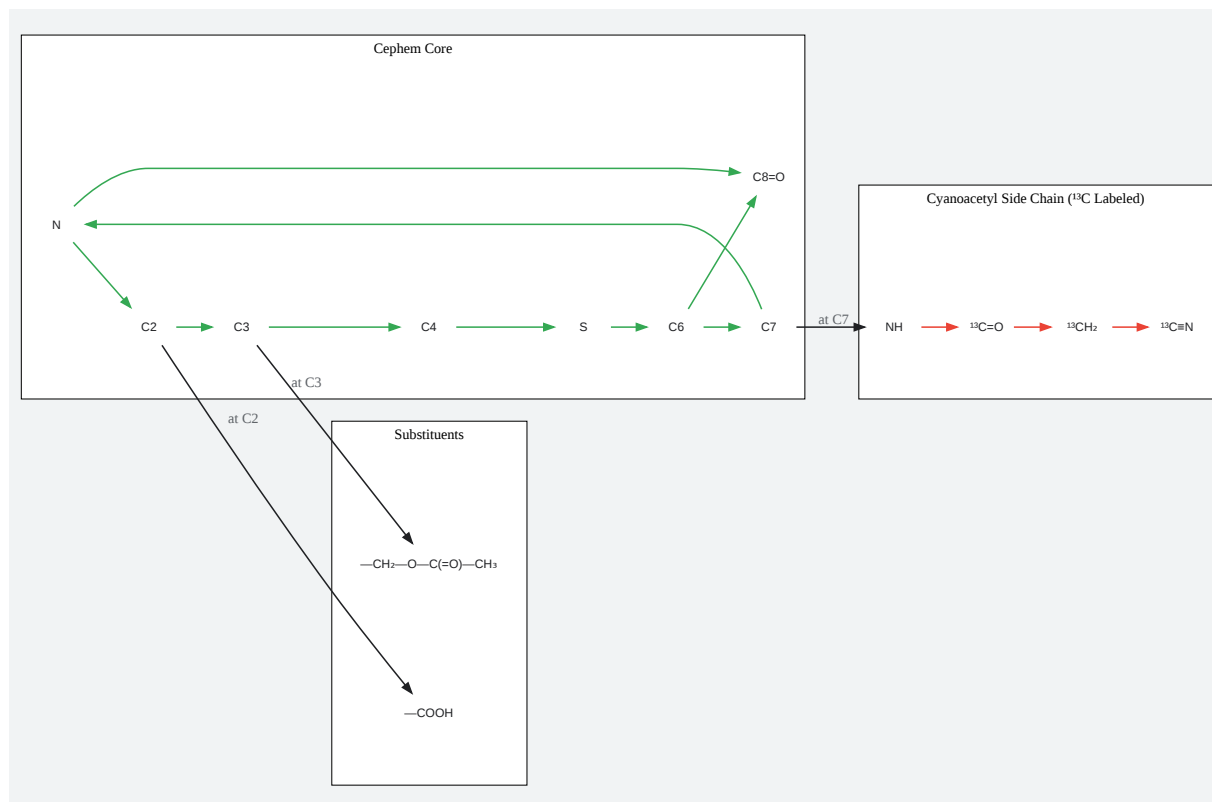
Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Cefacetrile-13C3**.

Property	Value	Source(s)
Chemical Name	(6R,7R)-3- [(Acetyloxy)methyl]-7-[(2- cyanoacetyl)amino]-8-oxo-5- Thia-1-azabicyclo[4.2.0]oct-2- ene-2-carboxylic Acid-13C3	[1]
Molecular Formula	C ₁₀ ¹³ C ₃ H ₁₃ N ₃ O ₆ S	[1][2][3]
Molecular Weight	342.30 g/mol	[1][2][3]
Unlabeled CAS Number	10206-21-0	[1][2][3]
Isotopic Enrichment	Minimum 99% ¹³ C	[3]
Appearance	Pale Beige Solid	
Storage	2-8°C Refrigerator	[1]
Solubility	Refer to Certificate of Analysis	[3]
Purity	Minimum 98.00%	[3]

Chemical Structure

The chemical structure of **Cefacetrile-13C3** is identical to that of Cefacetrile, with the exception of the three ¹³C isotopes in the cyanoacetyl side chain.

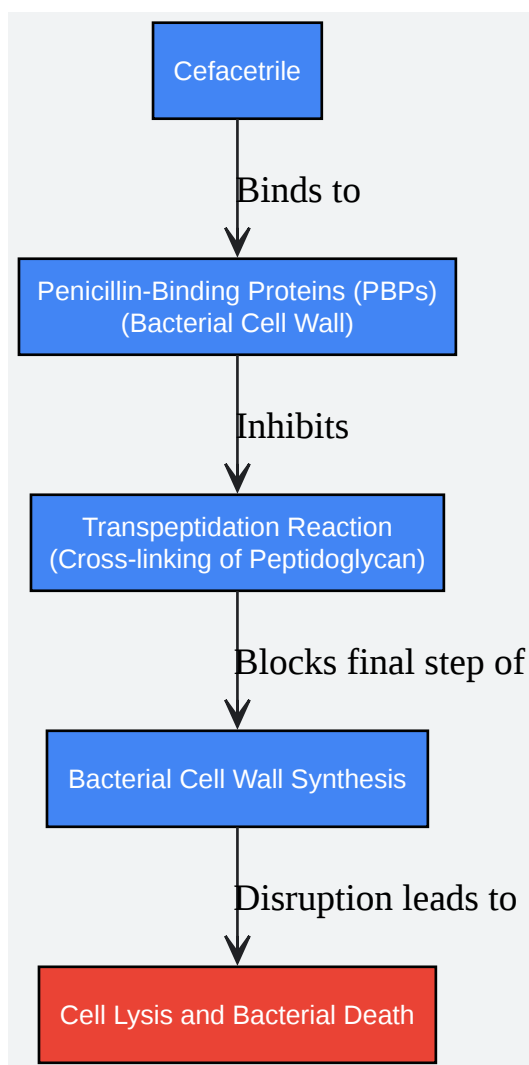


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Caption: Chemical structure of **Cefacetrile-13C3**.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefacetrile, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[4][5]} This process is critical for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.^{[4][6]} The key steps in this signaling pathway are outlined below.



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Caption: Mechanism of action of Cefacetrile.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **Cefacetrile-13C3** are proprietary to commercial manufacturers, this section provides representative methodologies based on established procedures for Cefacetrile and other cephalosporins.

Representative Synthesis of Cefacetrile

The synthesis of Cefacetrile is typically achieved by the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[1] For the synthesis of **Cefacetrile-13C3**, a ¹³C-labeled cyanoacetyl chloride would be utilized.

Materials:

- 7-aminocephalosporanic acid (7-ACA)
- Cyanoacetyl chloride- $^{13}\text{C}_3$
- Tributylamine
- Methylene chloride
- 10% aqueous dipotassium hydrogen phosphate solution
- Ethyl acetate
- Concentrated hydrochloric acid
- Silica gel for chromatography
- Acetone
- Ether

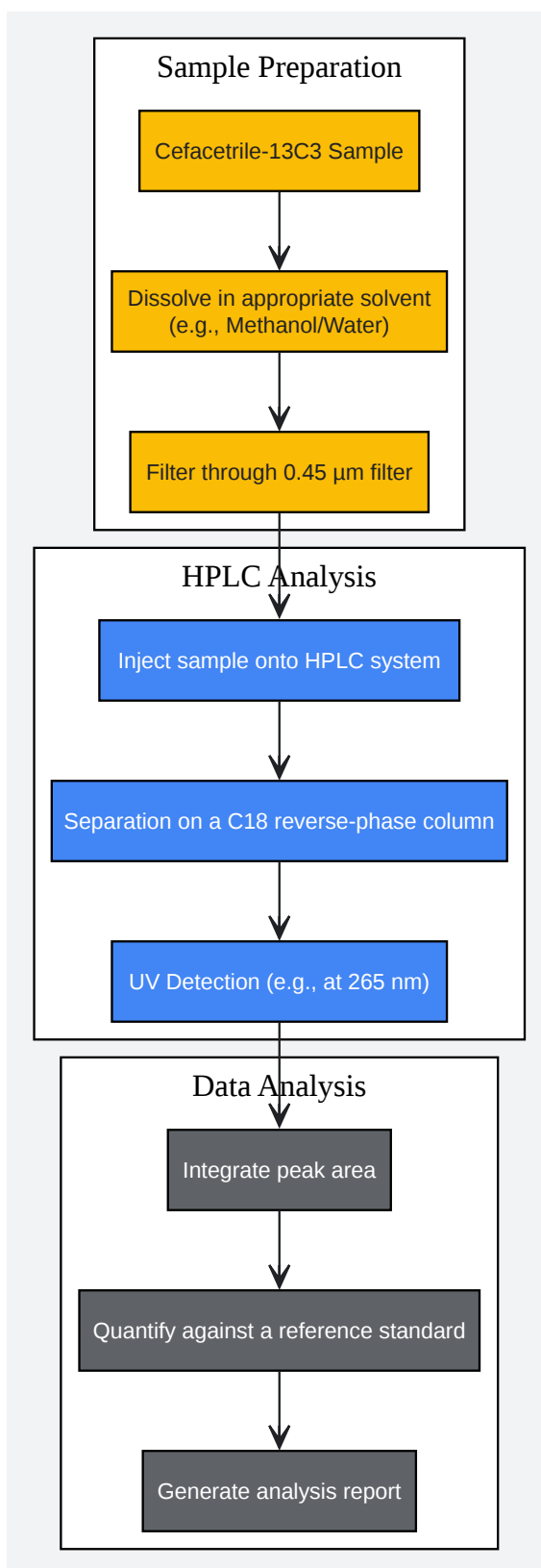
Procedure:

- A solution of 7-ACA is prepared in a mixture of methylene chloride and tributylamine.
- The solution is cooled to 0°C .
- A solution of cyanoacetyl chloride- $^{13}\text{C}_3$ in methylene chloride is added dropwise to the cooled 7-ACA solution with stirring.
- The reaction mixture is stirred at 0°C for 30 minutes, followed by stirring at 20°C for an additional 30 minutes.
- The solvent is removed under vacuum.
- The residue is dissolved in a 10% aqueous dipotassium hydrogen phosphate solution.
- The aqueous phase is washed with ethyl acetate.

- The aqueous phase is then acidified to pH 2.0 with concentrated hydrochloric acid.
- The product is extracted with ethyl acetate.
- The crude product is purified by column chromatography on silica gel.
- The purified product is crystallized from acetone and ether to yield **Cefacetrile-13C3**.

Analytical Workflow for Quality Control

A common analytical technique for the quality control of cephalosporins is High-Performance Liquid Chromatography (HPLC).^{[2][7]} The following workflow outlines a general procedure for the analysis of **Cefacetrile-13C3**.



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Caption: General analytical workflow for **Cefacetrile-13C3**.

Typical HPLC Parameters for Cephalosporin Analysis:[2][7]

- Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.
- Flow Rate: 1.0 mL/min
- Detection: UV spectrophotometry at a wavelength around 265 nm.
- Temperature: Ambient

This guide provides a foundational understanding of the chemical properties, structure, and relevant experimental considerations for **Cefacetrile-13C3**. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform appropriate validation studies.

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